[(3-Bromophenyl)amino]thiourea
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Overview
Description
[(3-Bromophenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a bromophenyl group attached to the amino group of thiourea, which imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Thiourea derivatives, to which [(3-bromophenyl)amino]thiourea belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
The broad range of biological activities associated with thiourea derivatives suggests that this compound may interact with its targets in a variety of ways, potentially leading to changes in cellular function or structure .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it is likely that this compound may influence multiple biochemical pathways .
Result of Action
The broad range of biological activities associated with thiourea derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)amino]thiourea typically involves the reaction of 3-bromoaniline with thiourea. The reaction is carried out in an aqueous or organic solvent under reflux conditions. The general reaction scheme is as follows:
3-Bromoaniline+Thiourea→this compound
The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Bromophenyl)amino]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with similar structural features but lacks the bromophenyl group.
Phenylthiourea: Similar structure with a phenyl group instead of a bromophenyl group.
N-Phenylthiourea: Another derivative with a phenyl group attached to the nitrogen atom of thiourea.
Uniqueness
[(3-Bromophenyl)amino]thiourea is unique due to the presence of the bromophenyl group, which enhances its chemical reactivity and biological activity. The bromine atom introduces additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-bromoanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBZVCWCFGIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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